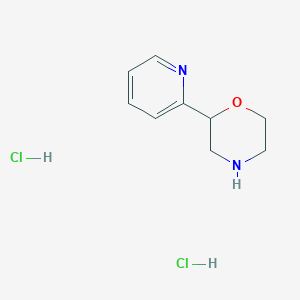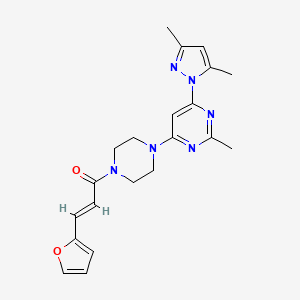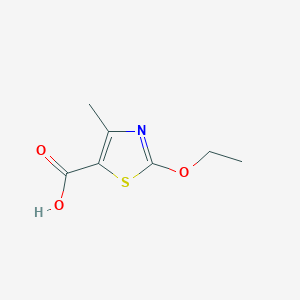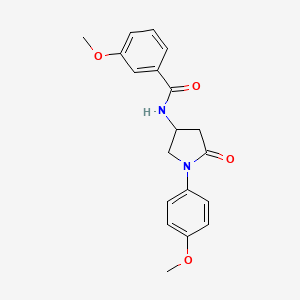![molecular formula C23H18N4O4S B2454085 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 688055-84-7](/img/structure/B2454085.png)
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical and Cellular Activities
This compound and its analogues have been studied for their biochemical and cellular activities. For instance, Lockman et al. (2010) found that a 3-pyridylmethylamide substituent is crucial for cellular nicotinamide phosphoribosyltransferase (Nampt) activity and cytotoxicity. They also noted that small unsaturated groups in the molecule's D-region, like 3,3-dimethylallyl, enhance potency. This research highlights the compound's potential in targeting Nampt, a key enzyme in NAD+ biosynthesis, which is significant in cancer research (Lockman et al., 2010).
Synthesis and Structural Studies
Studies on the synthesis and structural properties of related compounds have been conducted. Chern et al. (1988) explored the synthesis of derivatives like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, demonstrating methods for creating these complex molecules (Chern et al., 1988). Additionally, Cuervo et al. (2009) analyzed the conformational and configurational disorder in similar compounds, providing insight into their molecular structure (Cuervo et al., 2009).
Potential in Photoluminescence and Mechanochromic Properties
Srivastava et al. (2017) investigated compounds like 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-yl-benzamide, which exhibit luminescence in solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution and show mechanochromic properties, which could have applications in materials science (Srivastava et al., 2017).
Antiviral Activities
A study by Selvam et al. (2007) on 2,3-disubstituted quinazolin-4(3H)-ones, synthesized by a microwave technique, revealed their potential as antiviral agents against various viruses, including influenza and dengue, highlighting their biomedical significance (Selvam et al., 2007).
Potential in Cancer Therapy
Research by Bavetsias et al. (2002) on quinazolin-4-one antitumor agents, like CB30865, indicates the potential of these compounds in cancer therapy. They designed water-soluble analogues of CB30865, enhancing cytotoxicity and retaining novel biochemical characteristics (Bavetsias et al., 2002).
Analgesic and Anti-Inflammatory Activities
Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities. This research underscores the therapeutic potential of these compounds in treating pain and inflammation (Dewangan et al., 2016).
Eigenschaften
IUPAC Name |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c28-21(25-11-16-3-1-2-8-24-16)15-6-4-14(5-7-15)12-27-22(29)17-9-19-20(31-13-30-19)10-18(17)26-23(27)32/h1-10H,11-13H2,(H,25,28)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEDGSCPMNMCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2454007.png)



![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride](/img/structure/B2454014.png)
![2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2454015.png)
![3-Cyclohexylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2454016.png)
![2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2454017.png)

![2-methyl-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2454022.png)
